4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
Description
This compound is a structurally complex quinazolinone derivative featuring a 6,7-dimethoxy-substituted core, a piperidine-containing side chain, and a benzamide moiety functionalized with a furan-2-ylmethyl group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The piperidin-1-yl ethyl group introduces basicity and conformational flexibility, which may influence receptor interactions. The N-(furan-2-ylmethyl)benzamide substituent adds aromatic and heterocyclic diversity, a feature common in bioactive molecules targeting enzymes or GPCRs .
Properties
CAS No. |
1223923-18-9 |
|---|---|
Molecular Formula |
C30H32N4O7 |
Molecular Weight |
560.607 |
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-piperidin-1-ylethyl)quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H32N4O7/c1-39-25-15-23-24(16-26(25)40-2)33(19-27(35)32-12-4-3-5-13-32)30(38)34(29(23)37)18-20-8-10-21(11-9-20)28(36)31-17-22-7-6-14-41-22/h6-11,14-16H,3-5,12-13,17-19H2,1-2H3,(H,31,36) |
InChI Key |
XVZJWAPLCRQQJC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCCC3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a complex synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in the realms of oncology and inflammation. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O6 |
| Molecular Weight | 494.55 g/mol |
| LogP | 1.9461 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 87.756 Ų |
The compound is primarily investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound may effectively halt the proliferation of cancer cells. Additionally, it has shown potential as a COX-II inhibitor, which is significant in reducing inflammation and pain.
Anti-Cancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit potent anti-cancer properties. For instance, the inhibition of CDKs can lead to cell cycle arrest in various cancer cell lines:
- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cells with IC50 values ranging from 0.5 to 5 μM.
Inflammatory Response Modulation
The compound's ability to inhibit COX-II suggests it may also possess anti-inflammatory properties. A comparative study showed that related compounds had IC50 values against COX-II ranging from 0.52 to 22.25 μM, indicating moderate to strong inhibitory activity:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Case Studies
- Study on CDK Inhibition : A study published in ACS Omega reported that a derivative of this compound exhibited significant inhibition of CDK activity in MCF-7 breast cancer cells, leading to decreased cell viability and increased apoptosis rates.
- COX-II Inhibition Study : Another investigation focused on the anti-inflammatory effects of similar quinazoline derivatives indicated that they could reduce edema in animal models significantly when administered at doses corresponding to their IC50 values against COX-II.
Chemical Reactions Analysis
Reactivity of the Quinazolinone Core
The quinazolin-4(3H)-one core (positions 2 and 4) is susceptible to nucleophilic substitution and oxidation due to its electron-deficient aromatic system. Key reactions include:
- Nucleophilic Attack : The C2 carbonyl group can undergo substitution with amines or thiols under basic conditions .
- Reduction : The 4-keto group may be reduced to a hydroxyl or methylene group using agents like sodium borohydride or catalytic hydrogenation .
Example Reaction Pathway
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Quinazolinone derivative | NaBH₄, ethanol, 0°C → rt, 2 h | 4-Hydroxyquinazoline analog | 68% |
Piperidinyl Ethyl Oxo Group Reactivity
The 2-oxo-2-(piperidin-1-yl)ethyl side chain at position 1 of the quinazolinone is a key site for:
- Alkylation/Amidation : The ketone can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
- Ring-Opening : Under acidic conditions, the piperidine ring may undergo ring-opening to form linear amines .
Reported Stability
- Stable in polar aprotic solvents (DMF, DMSO) but degrades in strong acids (HCl, H₂SO₄) at elevated temperatures .
Benzamide and Furanmethyl Substituents
- Benzamide Hydrolysis : The amide bond hydrolyzes under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions to yield benzoic acid and furanmethylamine .
- Furan Electrophilic Substitution : The furan ring undergoes bromination or nitration at the α-position .
Hydrolysis Data
| Condition | Time | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, 100°C | 4 h | Benzoic acid + furanmethylamine | 82% | |
| 2M NaOH, ethanol, reflux | 3 h | Benzoic acid + furanmethylamine | 75% |
Methoxy Group Reactivity
The 6,7-dimethoxy groups are electron-donating but can undergo:
- Demethylation : With BBr₃ in CH₂Cl₂ to form catechol derivatives .
- Oxidation : Using KMnO₄ or HNO₃ to yield quinones .
Synthetic Derivatives and Biological Relevance
Analogous compounds with furan and piperidine substituents demonstrate:
- Anticancer Activity : Modifications at the C2 position of quinazolinones correlate with cytotoxicity .
- MAO Inhibition : Pyrazoline derivatives of quinazolinones show monoamine oxidase (MAO-A/MAO-B) inhibition .
Structure-Activity Relationship (SAR)
| Modification Site | Biological Effect | Source |
|---|---|---|
| C2 heteroaryl substitution | Reduced cytotoxicity | |
| Piperidine alkylation | Enhanced MAO-B inhibition |
Stability and Degradation
Comparison with Similar Compounds
Structural Analogues
A. Quinazolinone Derivatives
- 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (): Key Differences: Replaces the piperidinyl-ethyl group with a 2-fluorobenzyl moiety and substitutes the furan-2-ylmethyl with a 3-methoxypropyl group. Implications: The fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration compared to the piperidine-based side chain.
B. Piperidine-Containing Analogues
- N-(Furan-2-ylmethyl)-1-(4-chloro-2-nitro)-4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl) Piperazine-2-carboxyamide (): Key Differences: Uses a piperazine-carboxyamide core instead of quinazolinone. The furan-2-ylmethyl group is retained, but the nitro and chloro substituents introduce electronegative properties. Implications: The piperazine ring may offer stronger hydrogen-bonding interactions, while the nitro group could increase reactivity or toxicity .
C. Furan-Substituted Benzamides
- 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (): Key Differences: Simpler benzamide structure lacking the quinazolinone and piperidine moieties. Features dichloro and chlorophenyl groups. Implications: The absence of the quinazolinone core reduces molecular complexity and may limit multitarget activity.
Q & A
Q. Answer :
- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), furan protons (δ ~6.3–7.4 ppm), and piperidine CH₂ groups (δ ~1.5–2.8 ppm). Compare with published quinazolinone spectra .
- ESI-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Discrepancies >0.005 Da require reanalysis .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
Advanced: How can computational chemistry optimize reaction conditions for this compound?
Q. Answer :
- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states. For example, simulate the cyclization step to identify optimal temperatures (e.g., 80–100°C) .
- Solvent screening : Predict solvent effects (polar aprotic vs. protic) using COSMO-RS calculations. DMF or DMSO often outperform THF in amide coupling .
- Machine learning : Train models on published quinazolinone syntheses to predict yields under varying catalyst loads (e.g., 5–10 mol% Pd) .
Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
Q. Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For antimicrobial studies, use CLSI guidelines for MIC determination .
- Metabolic interference : Test for off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan®) to rule out non-specific binding .
- Crystallography : Resolve binding modes by co-crystallizing the compound with target proteins (e.g., DHFR or COX-2) to validate mechanistic hypotheses .
Basic: What in vitro models are suitable for evaluating its bioactivity?
Q. Answer :
- Anticonvulsant activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents. Compare ED₅₀ values with reference drugs (e.g., phenytoin) .
- Antimicrobial screening : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or carbonic anhydrase isoforms using Ellman’s method or stopped-flow assays .
Advanced: What strategies validate structure-activity relationships (SAR) for substituent modifications?
Q. Answer :
- Analog synthesis : Replace the furan-2-ylmethyl group with thiophene or pyridine derivatives. Assess changes in logP (via HPLC) and solubility (shake-flask method) .
- Piperidine substitution : Compare piperidin-1-yl with morpholino or pyrrolidin-1-yl groups. Use molecular docking (AutoDock Vina) to correlate steric bulk with target affinity .
- Quinazolinone modifications : Introduce electron-withdrawing groups (e.g., Cl or NO₂) at C6/C7 to study electronic effects on bioactivity .
Advanced: How to address low yields in the final amide coupling step?
Q. Answer :
- Catalyst optimization : Screen coupling agents (e.g., HATU vs. EDCI) and bases (DIPEA vs. NEt₃). HATU often improves yields by 15–20% in sterically hindered reactions .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30 minutes at 80°C, enhancing efficiency .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) to isolate the product from side reactions .
Basic: What safety precautions are critical during synthesis?
Q. Answer :
- Piperidine handling : Use under inert atmosphere (N₂/Ar) due to its volatility and toxicity. Monitor via fume hood airflow sensors .
- Solvent disposal : Recover DMF via rotary evaporation and neutralize waste with acidic resins before disposal .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct regular air quality checks for carbonyl byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
